4-(Chlorocarbonyl)phenyl 4-butoxybenzoate
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Overview
Description
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate: , also known by its systematic name (4-CHLOROCARBONYLPHENYL)BORONIC ANHYDRIDE , is a chemical compound with the molecular formula C7H6BClO3 It belongs to the class of boronic acids and derivatives
Chemical Formula: CHBClO
Molecular Weight: 184.38 g/mol
Melting Point: >300°C (predicted)
Density: 1.39 g/cm (predicted)
pKa: 7.08 (predicted)
Preparation Methods
Synthetic Routes:
The synthetic preparation of 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate involves the reaction of appropriate starting materials. While specific literature procedures may vary, the general synthetic route includes the following steps:
-
Boronic Acid Derivative Formation
- A boronic acid derivative (e.g., phenylboronic acid) reacts with an appropriate chlorinating agent (e.g., thionyl chloride) to form the chlorocarbonylphenylboronic anhydride.
-
Esterification
- The chlorocarbonylphenylboronic anhydride reacts with butanol (4-butoxybenzyl alcohol) to yield this compound.
Industrial Production:
Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
4-(Chlorocarbonyl)phenyl 4-butoxybenzoate can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group may occur.
Other Transformations: Further functionalization or derivatization is possible.
Common reagents and conditions include boronic acids, bases, and solvents suitable for the desired reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate or intermediate.
Materials Science: For functional materials and polymers.
Organic Synthesis: As a building block in complex molecule synthesis.
Mechanism of Action
The precise mechanism of action for 4-(Chlorocarbonyl)phenyl 4-butoxybenzoate depends on its specific application. It may interact with biological targets or participate in chemical transformations.
Comparison with Similar Compounds
Remember that this information is based on available data, and further research may provide additional insights
Properties
CAS No. |
116120-50-4 |
---|---|
Molecular Formula |
C18H17ClO4 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-15-8-6-14(7-9-15)18(21)23-16-10-4-13(5-11-16)17(19)20/h4-11H,2-3,12H2,1H3 |
InChI Key |
ZSBISKAZHWVZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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